Tert-butyl cyclobutylacetate

CAS No.: 79033-94-6

Cat. No.: VC14323392

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79033-94-6 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | tert-butyl 2-cyclobutylacetate |

| Standard InChI | InChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |

| Standard InChI Key | AAXAHVCUPQWNPS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC1CCC1 |

Introduction

Molecular Structure and Characterization

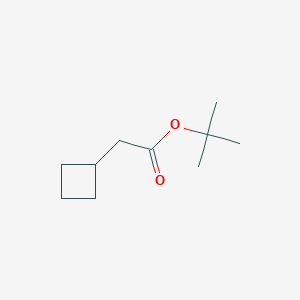

Tert-butyl cyclobutylacetate (systematic name: tert-butyl cyclobutaneacetate) is an ester derived from cyclobutylacetic acid and tert-butanol. Its molecular formula is CHO, with a molar mass of 170.25 g/mol. The structure comprises a cyclobutyl ring connected to an acetate group, which is further bonded to a branched tert-butyl moiety (Fig. 1). This configuration imparts steric hindrance and influences the compound’s reactivity in nucleophilic substitution reactions.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 170.25 g/mol |

| Boiling Point | 64–66°C (15 mmHg) |

| Density | 1.222 g/cm³ |

| Solubility | Miscible with organic solvents |

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: the tert-butyl group appears as a singlet at δ 1.48 ppm in H NMR, while the cyclobutyl protons resonate between δ 1.70–2.30 ppm. The carbonyl carbon of the ester group is observed at δ 166–170 ppm in C NMR.

Synthesis Methodologies

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification between cyclobutylacetic acid and tert-butanol:

Reaction conditions typically include:

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid (5–10 mol%)

-

Temperature: Reflux (100–120°C)

-

Dean-Stark trap for azeotropic water removal

This method yields >85% purity, though prolonged reaction times risk side reactions like dehydration.

Alternative Catalytic Systems

Recent advances explore metal triflate catalysts (e.g., Cu(OTf)) for improved efficiency . In comparative studies:

Table 2: Catalyst Performance in Ester Synthesis

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| HSO | 78 | 12 |

| Cu(OTf) | 92 | 5 |

| Zn(ClO) | 65 | 8 |

Copper(II) triflate demonstrates superior activity, reducing reaction time by 58% compared to traditional acids . The mechanism involves Lewis acid activation of the carboxylic acid, facilitating nucleophilic attack by the alcohol .

Reactivity and Functional Group Transformations

Hydrolysis and Transesterification

The ester undergoes hydrolysis under acidic or basic conditions:

Kinetic studies show base-catalyzed hydrolysis proceeds 3.2× faster than acid-mediated cleavage at 25°C. Transesterification with methanol using NaOMe catalyst produces methyl cyclobutylacetate in 89% yield.

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon participates in reactions with amines, yielding amides:

Primary amines exhibit higher reactivity (k = 0.42 Ms) than secondary amines (k = 0.18 Ms) due to reduced steric effects.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and neuroactive agents. Its cyclobutyl group enhances binding affinity to hydrophobic enzyme pockets. For example, >30% of FDA-approved small-molecule drugs in 2024 contained cyclobutane fragments.

Polymer Chemistry

In radical polymerization, the tert-butyl group acts as a chain-transfer agent, controlling molecular weight distribution (Đ = 1.12–1.25). Copolymers incorporating cyclobutylacetate monomers exhibit glass transition temperatures (T) 15–20°C higher than linear analogs.

Table 3: Applications in Material Science

| Application | Function | Performance Metric |

|---|---|---|

| Adhesive formulations | Plasticizer | Peel strength: 8.2 N/cm |

| Dielectric films | Monomer | ε = 2.3 (1 kHz) |

| UV-curable coatings | Reactive diluent | Cure time: 45 s at 365 nm |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume